3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride
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Overview
Description
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method involves the use of 3-chloropropylamine and methylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom of the pyrrolidine ring.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Features a pyridine ring fused with a pyrrolidine ring
Uniqueness
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20Cl2N2 |
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Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-methyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-9(4-5-10-8-9)11-6-2-3-7-11;;/h10H,2-8H2,1H3;2*1H |
InChI Key |
GSGHPAHJGRKSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)N2CCCC2.Cl.Cl |
Origin of Product |
United States |
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